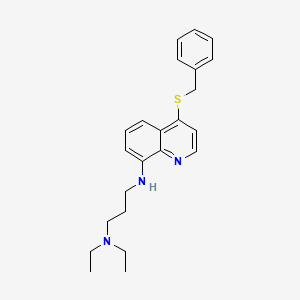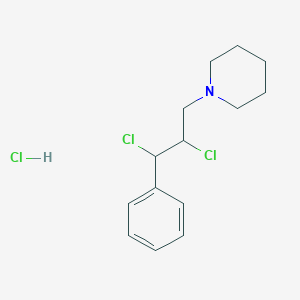
1-(2,3-Dichloro-3-phenyl-propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichloro-3-phenyl-propyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a propyl chain, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzyl chloride with piperidine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(2,3-Dichloro-3-phenyl-propyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichloro-3-phenyl-propyl)piperidine has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism of action depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the propyl chain. It is used in the synthesis of various pharmaceuticals and has distinct biological activities.
1-(2,3-Dichloropropyl)piperidine: This compound has a similar propyl chain but lacks the phenyl group. It is used in different chemical reactions and has unique properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5443-54-9 |
|---|---|
Molekularformel |
C14H20Cl3N |
Molekulargewicht |
308.7 g/mol |
IUPAC-Name |
1-(2,3-dichloro-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c15-13(11-17-9-5-2-6-10-17)14(16)12-7-3-1-4-8-12;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
InChI-Schlüssel |
YETIPQXOEOKLSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(C(C2=CC=CC=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
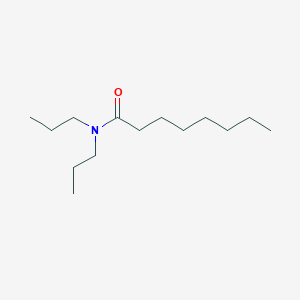
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

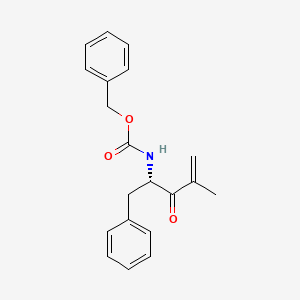
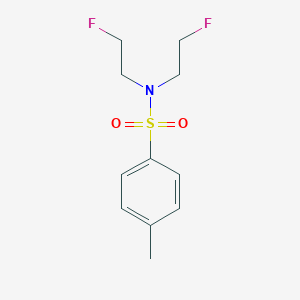

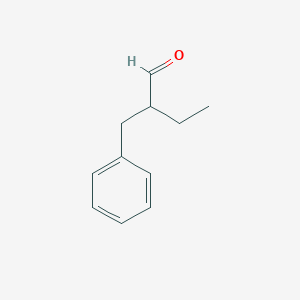
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
